(5Z)-5-{[1-(4-nitrophenyl)pyrrol-2-yl]methylidene}-2-sulfanylideneimidazolidin-4-one
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Overview
Description
KY1220 is a small molecule that destabilizes both β-catenin and Ras by targeting the Wnt/β-catenin pathway. It has an IC50 of 2.1 μM in HEK293 reporter cells . This compound is primarily used in scientific research to study the Wnt/β-catenin signaling pathway, which is crucial in various cellular processes, including cell proliferation, differentiation, and migration .
Preparation Methods
The synthetic routes and reaction conditions for KY1220 are not extensively detailed in the available literature.
Chemical Reactions Analysis
KY1220 undergoes several types of chemical reactions, including:
Oxidation: KY1220 can be oxidized under specific conditions, although detailed information on the reagents and conditions is limited.
Reduction: The nitrophenyl group in KY1220 can be reduced to an amino group under appropriate conditions.
Substitution: KY1220 can undergo substitution reactions, particularly at the nitrophenyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
KY1220 has a wide range of scientific research applications, including:
Mechanism of Action
KY1220 exerts its effects by destabilizing both β-catenin and Ras through the Wnt/β-catenin pathway . This destabilization occurs via polyubiquitin-dependent proteasomal degradation, leading to reduced levels of β-catenin and Ras proteins . The inhibition of these proteins consequently affects downstream signaling pathways, including the ERK and Akt pathways, which are crucial for cell proliferation and survival .
Comparison with Similar Compounds
KY1220 is unique in its dual targeting of β-catenin and Ras, making it a valuable tool for studying the Wnt/β-catenin pathway . Similar compounds include:
IWR-1-endo: An inhibitor of the Wnt/β-catenin pathway that does not target Ras.
PRI-724: Another Wnt/β-catenin pathway inhibitor with a different mechanism of action.
Salinomycin: Targets the Wnt/β-catenin pathway but has broader effects on other cellular processes.
KY1220’s ability to simultaneously destabilize β-catenin and Ras sets it apart from these similar compounds, providing a unique approach to studying the Wnt/β-catenin signaling pathway .
Properties
IUPAC Name |
5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c19-13-12(15-14(22)16-13)8-11-2-1-7-17(11)9-3-5-10(6-4-9)18(20)21/h1-8H,(H2,15,16,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMLUAKSJMUPACD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=C2C(=O)NC(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.